molecular formula C147H237N43O43S B549347 Aviptadil CAS No. 40077-57-4

Aviptadil

Cat. No.: B549347
CAS No.: 40077-57-4
M. Wt: 3326.8 g/mol
InChI Key: VBUWHHLIZKOSMS-RIWXPGAOSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

Aviptadil has a wide range of scientific research applications, including:

Chemistry:

  • Used as a model peptide for studying peptide synthesis and modification techniques.
  • Investigated for its potential to form stable complexes with various metal ions.

Biology:

  • Studied for its role in modulating immune responses and reducing inflammation.
  • Used in research on neuropeptides and their effects on various physiological processes.

Medicine:

Industry:

Mechanism of Action

Target of Action

Aviptadil, a synthetic form of human vasoactive intestinal peptide (VIP), primarily targets the Vasoactive Intestinal Peptide Receptor 1 (VIPR1) and Vasoactive Intestinal Peptide Receptor 2 (VIPR2) . These receptors play a crucial role in the regulation of various physiological processes, including immunological functions, inflammation control, and homeostasis of the immune system .

Mode of Action

This compound interacts with its targets (VIPR1 and VIPR2) by mimicking the activity of the natural Vasoactive Intestinal Peptide (VIP) . This interaction leads to a decrease in the inflammatory processes seen in acute lung injury . It also has anti-apoptotic properties, meaning it can prevent cells from dying . Furthermore, this compound has been found to inhibit the 2’-O-methyltransferase activity of the SARS-CoV-2 non-structural proteins (nsp) 10 and nsp16 .

Biochemical Pathways

This compound influences several biochemical pathways. It suppresses the TH1 pathway and promotes the TREG (T regulatory pathway or immune balancing pathway or immunosuppressive pathway), which leads to a decline in the production of the tumor necrosis factor . Additionally, this compound reduces the secretion of the IL6 factor and RANTES . These changes in the biochemical pathways result in anti-inflammatory effects and a boost to both innate and adaptive immunity .

Pharmacokinetics

It is known that this compound is administered as an injectable synthetic formulation . More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its anti-inflammatory and immune-boosting properties. By interacting with its targets and influencing various biochemical pathways, this compound helps control the homeostasis of the immune system . It also provides lung-protective actions, which have shown encouraging results in treating conditions like COVID acute respiratory distress syndrome (ARDS) .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. It is worth noting that this compound has been used in different environments, such as in the treatment of acute respiratory distress syndrome and for the treatment of pulmonary arterial hypertension .

Safety and Hazards

When handling Aviptadil, it is recommended to avoid breathing mist, gas, or vapors, and to avoid contact with skin and eyes. Personal protective equipment and chemical impermeable gloves should be worn, and adequate ventilation should be ensured .

Future Directions

Aviptadil is currently being studied for its potential benefits in treating patients with COVID-19 at high risk of developing acute respiratory distress syndrome (ARDS) . The inhaled application of this compound is being explored, as it has the advantages of achieving a higher concentration in the lung tissue, fast onset of activity, avoiding the hepatic first-pass metabolism, and the reduction of adverse effects .

Biochemical Analysis

Biochemical Properties

Aviptadil plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules. This compound is a synthetic form of VIP, which is produced by lymphoid cells and plays a major role in immunological functions for controlling the homeostasis of the immune system .

Cellular Effects

This compound has shown to have significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . This compound defends type 2 pneumocytes, induces bronchodilation, and supports the immune system .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It binds with non-structural protein (nsp) 10 and nsp16, which may inhibit the 2’-O-methyltransferase activity of the SARS-CoV-2 nsp10 and nsp16 complex .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has shown significant beneficial results in COVID acute respiratory distress syndrome (ARDS), as evident by the interim analysis data from previous studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models

Transport and Distribution

This compound is transported and distributed within cells and tissues. It binds to its receptors in discrete locations within the gastrointestinal, respiratory, and genital tracts . This compound is localized on respiratory epithelium, smooth muscles of the airways, blood vessels, and alveolar walls .

Subcellular Localization

It is known that the principal localization of VIP-containing neurons in the tracheobronchial tree is in the smooth muscle layer, around submucosal mucous glands and in the walls of pulmonary and bronchial arteries .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Aviptadil involves the synthesis of a dipeptide fragment Fmoc-Leu-Asn-OH using a liquid phase method. This is followed by sequential coupling of amino acids with N-terminal Fmoc protection and side chain protection according to the this compound main chain peptide sequence. The coupling is performed using solid-phase synthesis with Rink Amide MBHA amino resin as the initial resin . The amino acid coupling at positions 23, 24, 27, and 28 is achieved using the dipeptide fragment Fmoc-Leu-Asn-OH, while the histidine coupling at the first position is done using Boc-His (Trt)-OH . The final steps involve peptide resin pyrolysis, purification, and freeze-drying to obtain this compound .

Industrial Production Methods: The industrial production of this compound follows the same synthetic route but is optimized for large-scale production. The method ensures high synthetic efficiency, low cost, and minimal racemization impurities, making it suitable for large-scale operations .

Chemical Reactions Analysis

Types of Reactions: Aviptadil undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the peptide to enhance its stability, efficacy, and bioavailability.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or peracids can be used to introduce oxygen functionalities into the peptide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used to reduce specific functional groups within the peptide.

    Substitution: Substitution reactions often involve nucleophilic reagents to replace specific atoms or groups within the peptide structure.

Major Products: The major products formed from these reactions include modified peptides with enhanced stability, efficacy, and bioavailability. These modifications are crucial for improving the therapeutic potential of this compound.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its synthetic formulation, which allows for precise control over its structure and function. Unlike natural VIP, this compound can be produced in large quantities with high purity and consistency. Its ability to bind specifically to receptors on alveolar type II cells and protect against pulmonary inflammation sets it apart from other similar compounds .

Properties

IUPAC Name

(2S)-4-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]-4-methylsulfanylbutanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C147H237N43O43S/c1-18-75(12)115(142(229)180-96(56-72(6)7)131(218)183-104(145(232)233)63-110(155)200)188-139(226)106(68-192)185-134(221)101(62-109(154)199)177-130(217)95(55-71(4)5)174-132(219)97(58-81-37-41-84(195)42-38-81)175-125(212)88(33-23-26-49-149)167-123(210)89(34-24-27-50-150)171-140(227)113(73(8)9)186-118(205)76(13)164-121(208)93(47-53-234-17)170-127(214)92(45-46-107(152)197)169-122(209)87(32-22-25-48-148)166-124(211)90(35-28-51-161-146(156)157)168-129(216)94(54-70(2)3)173-126(213)91(36-29-52-162-147(158)159)172-143(230)116(78(15)193)189-136(223)98(59-82-39-43-85(196)44-40-82)176-133(220)100(61-108(153)198)178-135(222)103(65-112(203)204)182-144(231)117(79(16)194)190-137(224)99(57-80-30-20-19-21-31-80)181-141(228)114(74(10)11)187-119(206)77(14)165-128(215)102(64-111(201)202)179-138(225)105(67-191)184-120(207)86(151)60-83-66-160-69-163-83/h19-21,30-31,37-44,66,69-79,86-106,113-117,191-196H,18,22-29,32-36,45-65,67-68,148-151H2,1-17H3,(H2,152,197)(H2,153,198)(H2,154,199)(H2,155,200)(H,160,163)(H,164,208)(H,165,215)(H,166,211)(H,167,210)(H,168,216)(H,169,209)(H,170,214)(H,171,227)(H,172,230)(H,173,213)(H,174,219)(H,175,212)(H,176,220)(H,177,217)(H,178,222)(H,179,225)(H,180,229)(H,181,228)(H,182,231)(H,183,218)(H,184,207)(H,185,221)(H,186,205)(H,187,206)(H,188,226)(H,189,223)(H,190,224)(H,201,202)(H,203,204)(H,232,233)(H4,156,157,161)(H4,158,159,162)/t75-,76-,77-,78+,79+,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,113-,114-,115-,116-,117-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBUWHHLIZKOSMS-RIWXPGAOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CCSC)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC4=CN=CN4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC4=CN=CN4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C147H237N43O43S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

3326.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40077-57-4
Record name Aviptadil [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040077574
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Customer
Q & A

Q1: What is the primary mechanism of action for Aviptadil in treating COVID-19?

A1: this compound exerts its therapeutic effects by binding to Vasoactive Intestinal Peptide receptor 1 (VPAC1) receptors found on Alveolar Type II cells in the lungs. [] These cells are also targeted by the SARS-CoV-2 virus for entry via their angiotensin-converting enzyme 2 (ACE2) receptors. By binding to VPAC1 receptors, this compound protects these crucial cells and the surrounding pulmonary epithelium through various mechanisms. []

Q2: How does this compound protect the lungs from the damaging effects of COVID-19?

A2: this compound provides multi-pronged protection against COVID-19-induced lung injury by:

  • Inhibiting viral replication: this compound directly hinders the replication of the SARS-CoV-2 virus within infected cells. [] One potential mechanism involves binding to non-structural proteins (nsp) 10 and nsp16 of the virus, potentially inhibiting the 2’-O-methyltransferase activity of the SARS-CoV-2 nsp10 and nsp16 complex. [, ]
  • Suppressing cytokine storm: this compound dampens the excessive release of pro-inflammatory cytokines, known as a "cytokine storm", a hallmark of severe COVID-19. [, ]
  • Preventing cell death: this compound inhibits apoptosis, or programmed cell death, in Alveolar Type II cells, preserving their function and integrity. [, ]
  • Boosting surfactant production: this compound stimulates the production of surfactant by Alveolar Type II cells. Surfactant is crucial for maintaining lung elasticity and facilitating efficient gas exchange, the loss of which is implicated in COVID-19 respiratory failure. [, ]

Q3: What is the significance of this compound's binding to Alveolar Type II cells in the context of COVID-19?

A3: Alveolar Type II cells are critical for lung function, playing a key role in gas exchange and surfactant production. These cells are also primary targets for SARS-CoV-2 infection. This compound's specific binding to VPAC1 receptors on these cells allows it to exert localized protective effects, shielding them from viral damage, inflammation, and cell death. This targeted action is crucial for mitigating the severe respiratory complications associated with COVID-19. [, ]

Q4: What is the chemical structure of this compound?

A4: this compound is a synthetic form of Vasoactive Intestinal Peptide (VIP). VIP is a 28-amino acid neuropeptide with the following sequence:

Q5: What is the molecular weight of this compound?

A5: The molecular weight of this compound is approximately 3326.7 g/mol.

Q6: Is there any information available on the spectroscopic characteristics of this compound?

A6: While the provided research doesn't delve into the spectroscopic details of this compound, standard analytical techniques like mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy can be employed to characterize its structure and properties.

Q7: What is known about the stability of this compound, and what strategies are employed to ensure its stability in formulations?

A7: this compound, being a peptide, is susceptible to degradation, particularly in aqueous solutions. To enhance its stability, various formulation strategies are employed, such as lyophilization. Research highlights the use of sucrose as a bulking agent during lyophilization, acting as a cryoprotectant to preserve peptide integrity. [] This formulation approach ensures product stability during storage and transportation, overcoming challenges associated with its aqueous stability. []

Q8: What evidence supports the potential efficacy of this compound in treating COVID-19?

A8: The potential of this compound in treating COVID-19 is supported by preclinical and clinical studies:

  • Preclinical studies: In vitro studies demonstrate this compound's ability to inhibit SARS-CoV-2 replication in human monocytes and Calu-3 cells, reducing the production of pro-inflammatory mediators. []
  • Clinical trials: this compound has been granted Fast Track designation by the US FDA for treating Critical COVID-19 with Respiratory Failure, indicating its potential to address an unmet medical need. [, , ] It is currently undergoing Phase 2/3 clinical trials to evaluate its safety and efficacy rigorously. [, , , , ] Several studies, including open-label trials and case series, suggest potential benefits such as improved oxygenation, reduced hospital stay, and increased survival in critically ill COVID-19 patients. [, , , , , , , ]

Q9: Are there any specific patient populations where this compound might be particularly beneficial for COVID-19 treatment?

A9: While research is ongoing, some studies suggest that this compound could be particularly beneficial for specific COVID-19 patient populations, including:

  • Patients with severe comorbidities: Several studies report promising outcomes in critically ill patients with multiple comorbidities who were ineligible for inclusion in standard clinical trials, suggesting this compound's potential in this high-risk group. [, , ]
  • Pregnant women: Although limited data is available, a case report documented the successful treatment of a pregnant woman with critical COVID-19 using this compound, highlighting its potential use in this vulnerable population. []

Q10: What is the safety profile of this compound based on available data?

A10: While long-term safety data is still being gathered, preliminary findings from clinical trials and case series indicate that this compound is generally well-tolerated. [, , , , , , , , ]

Q11: Are there any alternative treatments available for COVID-19 respiratory failure, and how does this compound compare?

A11: While several treatments for COVID-19 respiratory failure exist, including antiviral drugs, corticosteroids, and immunomodulators, this compound's unique mechanism of action, targeting both the virus and the inflammatory response, makes it a promising therapeutic candidate. [, ] Its potential to directly protect Alveolar Type II cells distinguishes it from other treatment modalities. []

Q12: What are some of the key research tools and resources being utilized in this compound research for COVID-19?

A12: this compound research for COVID-19 utilizes a multidisciplinary approach incorporating:

  • Clinical trials: Rigorous randomized controlled trials are being conducted to assess this compound's efficacy and safety comprehensively. [, , , , ]
  • Bioinformatics tools: Computational modeling and simulation studies are employed to understand the interactions between this compound and viral proteins, aiding in drug development efforts. []
  • Laboratory techniques: Cell culture models and animal models are used to study the mechanisms of action and potential therapeutic benefits of this compound. [, ]

Q13: What is the historical context of this compound research, and what are some of the key milestones in its development?

A13: this compound has a history of research for various conditions, including pulmonary hypertension and erectile dysfunction. [, , , , ] Key milestones in its development include:

  • Early research on Vasoactive Intestinal Peptide: The discovery and characterization of VIP's diverse physiological effects laid the foundation for exploring its therapeutic potential. [, ]
  • Development of this compound as a synthetic VIP analog: The synthesis of this compound allowed for its pharmaceutical development and clinical investigation. [, ]
  • Fast Track designation for COVID-19: The FDA's granting of Fast Track designation to this compound for Critical COVID-19 with Respiratory Failure marked a significant step towards its potential use in addressing the pandemic. [, , ]

Q14: What are some of the cross-disciplinary collaborations and research efforts driving this compound research forward?

A14: this compound research exemplifies cross-disciplinary collaboration, bringing together:

  • Pulmonologists and critical care specialists: These experts provide clinical expertise and insights into the pathophysiology of COVID-19 respiratory failure. [, , , , , , , ]
  • Pharmacologists and pharmaceutical scientists: These researchers focus on drug development, formulation optimization, and understanding this compound's pharmacokinetic and pharmacodynamic properties. [, ]
  • Virologists and immunologists: These scientists contribute to understanding this compound's antiviral and immunomodulatory effects, elucidating its mechanism of action. [, , , ]

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